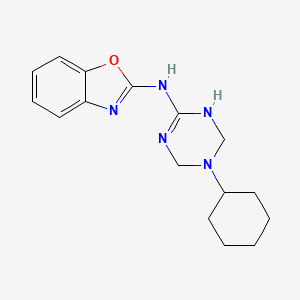

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine

Description

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine is a complex organic compound that features a triazine ring fused with a benzoxazole moiety

Properties

IUPAC Name |

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-2-6-12(7-3-1)21-10-17-15(18-11-21)20-16-19-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOALYUVGPZWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CNC(=NC2)NC3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320515 | |

| Record name | N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667163 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

669751-99-9 | |

| Record name | N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and nitriles under acidic or basic conditions.

Formation of the Benzoxazole Ring: The benzoxazole ring is usually formed by the condensation of o-aminophenol with carboxylic acids or their derivatives under dehydrating conditions.

Coupling of the Two Moieties: The final step involves coupling the triazine and benzoxazole rings through a nucleophilic substitution reaction, often facilitated by a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine or benzoxazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted triazine or benzoxazole compounds.

Scientific Research Applications

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-ethyl-4-methylquinazolin-2-amine: This compound shares a similar triazine structure but differs in the attached benzoxazole moiety.

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzothiazol-2-amine: Similar to the target compound but with a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine is unique due to its specific combination of the triazine and benzoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 299.37 g/mol. It contains a triazine ring fused with a benzoxazole moiety, which is crucial for its biological activity.

Research indicates that compounds with triazine and benzoxazole structures often exhibit diverse biological activities, including anti-cancer and antimicrobial properties. The mechanisms typically involve:

- Inhibition of Enzymatic Activity : Many triazine derivatives inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Compounds like this one may trigger apoptosis in cancer cells through various signaling pathways.

- Antimicrobial Activity : The presence of the benzoxazole ring enhances the compound's ability to interact with microbial cell membranes.

Anticancer Activity

Numerous studies have explored the anticancer potential of similar compounds. For instance:

- In Vitro Studies : Research demonstrated that derivatives of benzoxazole exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 1.61 to 1.98 µg/mL for structurally similar compounds, indicating promising activity .

Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives has also been documented:

- Testing Against Bacteria : Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated significant antibacterial activity compared to standard antibiotics .

Case Study 1: Synthesis and Evaluation

A study synthesized various benzoxazole derivatives and evaluated their cytotoxicity using MTT assays on MCF-7 cells. The findings highlighted that modifications to the benzoxazole structure significantly influenced cytotoxic activity and apoptosis induction .

Case Study 2: Structure-Activity Relationship (SAR)

An SAR analysis revealed that substituents on the benzoxazole ring are critical for enhancing biological activity. For example, electron-donating groups at specific positions increased cytotoxicity against cancer cells .

Data Table: Biological Activity Summary

Q & A

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The triazine core’s planar structure favors π-π stacking in hydrophobic pockets .

- MD Simulations : Assess binding stability over 100-ns trajectories, monitoring RMSD fluctuations (<2 Å indicates stable complexes) .

- Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro inhibition assays (IC₅₀ ≤ 10 µM) .

How does structural modification of the cyclohexyl or benzoxazole moieties alter bioactivity, and what SAR trends are observed?

Advanced Research Question

- Cyclohexyl Modifications : Replacing cyclohexyl with aromatic groups (e.g., 4-fluorophenyl) enhances cytotoxicity but reduces solubility .

- Benzoxazole Substituents : Electron-withdrawing groups (e.g., -Cl) on benzoxazole improve antioxidant capacity by stabilizing radical intermediates .

- Triazine Ring : Saturation of the triazine ring (2,4-dihydro vs. fully aromatic) modulates enzyme inhibition, as seen in kinase assays .

What methodologies assess the compound’s environmental fate and degradation pathways?

Advanced Research Question

- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 3–9) at 25–50°C, analyzing products via LC-MS .

- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven breakdown, identifying quinazoline or benzoxazole fragments as major byproducts .

- Biotic Transformation : Use soil microcosms to track microbial metabolism, measuring half-lives (t₁/₂) and bioaccumulation factors (BCF) .

How do researchers address low solubility or stability issues in in vivo studies?

Advanced Research Question

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the triazine amine, improving bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤ 200 nm) to enhance aqueous dispersion and sustained release .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation hotspots (e.g., benzoxazole C-O bond cleavage) .

What statistical approaches are recommended for analyzing dose-dependent or time-series bioactivity data?

Advanced Research Question

- ANOVA with Tukey’s Post Hoc : Compare treatment groups in dose-response assays (e.g., IC₅₀ values across cell lines) .

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to quantify efficacy (Eₘₐₓ) and cooperativity .

- Survival Analysis : Kaplan-Meier curves for in vivo toxicity studies, with log-rank tests to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.